5-Bromo-2-nitrobenzaldehyde

Description

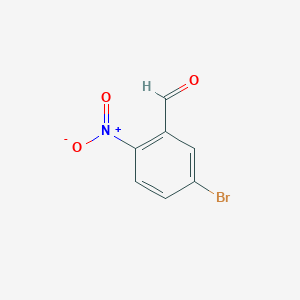

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRVBZVJVRHSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174267 | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-20-4 | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 5 Bromo 2 Nitrobenzaldehyde

Established and Novel Synthetic Pathways for 5-Bromo-2-nitrobenzaldehyde

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and mechanistic intricacies. These pathways primarily involve the strategic introduction of bromo and nitro groups onto a benzaldehyde (B42025) scaffold.

Regioselective Bromination Approaches to Nitrobenzaldehydes

The direct bromination of 2-nitrobenzaldehyde (B1664092) presents a potential route to this compound. The nitro group at the C2 position is strongly deactivating and a meta-director, while the aldehyde group is also deactivating and meta-directing. In electrophilic aromatic substitution, the incoming electrophile is directed to the position meta to both groups. In the case of 2-nitrobenzaldehyde, this would be the C5 position.

One common method for the bromination of deactivated aromatic compounds involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. sci-hub.se This system has been shown to be effective for the monobromination of various deactivated aromatics under mild conditions with a simple workup. sci-hub.se However, studies on the bromination of 2-nitrobenzaldehyde with NBS in sulfuric acid have reported the formation of a mixture of isomeric mono- and dibrominated products, rather than a single product. researchgate.net

The mechanism of electrophilic bromination involves the generation of a bromine electrophile, which then attacks the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com In the presence of a strong acid like sulfuric acid, NBS is protonated, increasing its electrophilicity. The benzene (B151609) ring then attacks the bromine atom of the activated NBS, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated product. libretexts.org

| Reagent | Solvent/Catalyst | Reported Outcome | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Mixture of isomeric mono- and dibrominated products | researchgate.net |

| NaBr-NaIO₄ | Sulfuric Acid | No product formed | researchgate.net |

Multi-Step Synthesis from Substituted Aromatics

An alternative and often more controlled approach to synthesizing this compound involves a multi-step sequence starting from a pre-functionalized aromatic compound. A common starting material for this route is 4-bromo-2-nitrotoluene (B1266186). chemdad.comsigmaaldrich.com This method circumvents the regioselectivity issues that can arise from the direct bromination of 2-nitrobenzaldehyde.

The synthesis typically proceeds as follows:

Nitration of p-bromotoluene: This initial step introduces the nitro group at the position ortho to the methyl group.

Oxidation of the methyl group: The methyl group of 4-bromo-2-nitrotoluene is then oxidized to an aldehyde functional group. This transformation can be achieved using various oxidizing agents, such as manganese(IV) oxide in dichloromethane, which has been reported to yield 4-bromo-2-nitrobenzaldehyde. chemicalbook.com Another method involves radical bromination of 2-nitrotoluene (B74249) to form 2-nitrobenzyl bromide, which is then oxidized using dimethyl sulfoxide (B87167) and sodium bicarbonate. google.com

Another multi-step synthesis starts with 3-bromobenzaldehyde. This compound is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction yields a mixture of products, from which this compound can be isolated by column chromatography.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. researchgate.netscispace.com In the context of this compound synthesis, several strategies can be employed to align with these principles.

One key area is the use of safer and more environmentally friendly brominating agents. Traditional methods often use molecular bromine, which is corrosive and hazardous. ias.ac.in Greener alternatives include bromide-bromate salts, which generate only aqueous sodium chloride as waste. cambridgescholars.com Another approach is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier to handle than liquid bromine. cambridgescholars.com

Solvent choice is another critical aspect of green chemistry. Many traditional organic reactions are performed in volatile and often toxic organic solvents. Research into solvent-free or more environmentally friendly solvent systems is ongoing. nih.govnih.govresearchgate.net For example, some bromination reactions can be carried out in aqueous media or using ionic liquids as a recyclable solvent. researchgate.net

Furthermore, the development of catalytic methods, particularly those using heterogeneous catalysts that can be easily separated and reused, contributes to the greening of the synthesis process. elsevierpure.comrsc.org An example is the use of zeolite catalysts in bromination reactions, which can enhance selectivity and allow for easier product purification. rsc.orgnih.gov

| Principle | Traditional Method | Green Alternative | Reference |

|---|---|---|---|

| Safer Reagents | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), Bromide-Bromate salts | cambridgescholars.comcambridgescholars.com |

| Safer Solvents | Volatile Organic Solvents | Aqueous media, Ionic liquids, Solvent-free conditions | nih.govnih.govresearchgate.netresearchgate.net |

| Catalysis | Stoichiometric Reagents | Reusable heterogeneous catalysts (e.g., zeolites) | elsevierpure.comrsc.orgrsc.orgnih.gov |

Catalytic Systems and Reaction Optimization in this compound Production

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer high selectivity and mild reaction conditions. In the context of synthesizing substituted benzaldehydes, homogeneous catalysts can be employed for various transformations. For instance, in multi-step syntheses, transition metal complexes can be used to catalyze cross-coupling reactions to build the substituted aromatic ring system.

While specific examples of homogeneous catalysis directly for the synthesis of this compound are not extensively detailed in the provided context, the principles can be applied. For example, in a multi-step route, a homogeneous palladium catalyst could be used in a Suzuki or Heck coupling reaction to form a carbon-carbon bond on the aromatic ring prior to the introduction of the nitro and bromo groups.

Heterogeneous Catalysis in Enhanced Yields

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often improved stability. elsevierpure.com For the synthesis of this compound, particularly in the bromination step, heterogeneous catalysts have shown promise.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have been investigated as catalysts for the bromination of aromatic compounds. elsevierpure.comrsc.orgrsc.orgnih.gov Their shape-selective properties can lead to high regioselectivity, favoring the formation of a specific isomer. google.com For instance, the use of zeolite catalysts in the bromination of toluene (B28343) has been shown to result in high para-selectivity. nih.gov This principle could be applied to the regioselective bromination of 2-nitrotoluene to favor the formation of 4-bromo-2-nitrotoluene, a key precursor to this compound. semanticscholar.org

Another example of a heterogeneous catalyst is an Fe₂O₃/zeolite system, which has been used for the bromination of non-activated aromatic compounds. elsevierpure.comrsc.org In this system, the active catalytic species, FeBr₃, is formed in situ. elsevierpure.comrsc.org Such catalysts are often cost-effective and can be recycled, aligning with the principles of green chemistry. elsevierpure.comrsc.org

The use of these catalytic systems can lead to enhanced yields and improved process efficiency in the production of this compound.

Process Intensification and Scale-Up Considerations

The industrial synthesis of nitroaromatic compounds, including this compound, presents significant challenges related to safety, selectivity, and environmental impact. Traditional batch nitration of benzaldehyde derivatives is often associated with safety hazards due to the highly exothermic nature of the reaction. researchgate.net Process intensification offers a promising approach to mitigate these issues.

The use of microreactors for the synthesis of nitrobenzaldehydes has demonstrated the potential for safer and more efficient production. researchgate.net This technology allows for superior temperature control, minimizing the risk of thermal runaways and improving the selectivity towards the desired isomer. researchgate.net For the synthesis of this compound, which can be prepared via nitration of 3-bromobenzaldehyde, such continuous-flow processes could significantly enhance yield and purity.

Key considerations for scaling up the synthesis include:

Catalyst Systems: The use of recyclable heterogeneous acid catalysts can streamline the process, particularly in steps such as acetal (B89532) protection of the aldehyde group, which facilitates isomer separation before hydrolysis. researchgate.netpsu.edu

Solvent and Reagent Selection: Optimizing the nitrating agent, such as using a sulfonitric mixture with a higher nitric acid ratio, can increase the proportion of the ortho-nitro isomer relative to the meta product. researchgate.netpsu.edu

Downstream Processing: The separation of isomers, such as the ortho (2-nitro) and meta (3-nitro) products, is a critical step. researchgate.net Techniques like stereoselective crystallization combined with fractional distillation of protected intermediates (e.g., 2-nitrophenyl-1,3-dioxolanes) offer a viable route for isolating pure this compound. researchgate.net

By integrating these intensified processes, the large-scale production of this compound can become more commercially viable, safer, and environmentally sustainable.

Elucidation of Reaction Mechanisms Involving this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the aldehyde, the nitro group, and the bromine atom. Their electronic effects govern the molecule's behavior in a wide range of organic transformations.

Electron-Withdrawing and Electron-Donating Influences on Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing properties of its substituents.

Nitro Group (-NO₂): Located at the ortho position, the nitro group is a powerful deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects. This significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack. researchgate.netscbt.com The strong electron-withdrawing nature of the nitro group is a key factor in the compound's utility as a building block in synthesis. guidechem.comwiserpub.com

Aldehyde Group (-CHO): The aldehyde group itself is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.

The cumulative effect of these groups renders the aromatic ring electron-deficient and activates the carbonyl group for addition reactions. This enhanced reactivity makes this compound a versatile reagent in organic synthesis. guidechem.com

Electrophilic Aromatic Substitution Pathways

Further electrophilic substitution on the this compound ring is challenging due to the presence of two strong deactivating groups (nitro and aldehyde) and one moderately deactivating group (bromo). However, the directing effects of these substituents determine the position of any potential substitution.

The nitro group is a meta-director.

The aldehyde group is also a meta-director.

The bromine atom is an ortho, para-director. libretexts.org

The available positions for substitution are C3, C4, and C6. The directing effects of the existing groups on these positions are summarized below.

| Position | Influence of -CHO (at C1) | Influence of -NO₂ (at C2) | Influence of -Br (at C5) | Overall Tendency |

|---|---|---|---|---|

| C3 | meta (Activating) | - | ortho (Activating) | Favored |

| C4 | para (Deactivating) | meta (Activating) | - | Possible |

| C6 | ortho (Deactivating) | para (Deactivating) | ortho (Activating) | Disfavored |

Based on this analysis, the C3 position is the most likely site for electrophilic attack, as it is ortho to the bromo group and meta to the aldehyde group. The C4 position is meta to the powerful nitro director. The C6 position is sterically hindered and ortho to two deactivating groups. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur predominantly at the C3 position.

Nucleophilic Addition and Condensation Mechanisms

The aldehyde functional group is the primary site for nucleophilic addition and condensation reactions. The strong electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, facilitating attack by nucleophiles. scbt.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final addition product. ncert.nic.in

Common reactions include:

Condensation Reactions: this compound readily undergoes condensation with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. wiserpub.comresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands. For instance, it has been used to form an imine that serves as a key intermediate in the synthesis of the marine indole (B1671886) alkaloid hinckdentine A. thieme-connect.com

Aldol (B89426) and Henry Reactions: It can act as an electrophile in base-catalyzed aldol-type condensations with enolates or in Henry reactions with nitroalkanes. acs.orgscirp.org The electron-deficient nature of the aldehyde promotes these carbon-carbon bond-forming reactions. acs.org

Redox Reactions and Functional Group Interconversions

The functional groups of this compound can be selectively transformed through redox reactions, highlighting its role as a versatile synthetic intermediate.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group, yielding 5-bromo-2-aminobenzaldehyde. This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst or other metal-based reducing systems. mdpi.com This opens pathways to a different class of substituted anilines.

Oxidation of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid to form 5-bromo-2-nitrobenzoic acid. Oxidants like pyridinium (B92312) bromochromate (PBC) have been shown to effectively oxidize 2-nitrobenzaldehyde, and a similar mechanism involving a protonated oxidant and a hydrated aldehyde intermediate is expected. tsijournals.com

Reduction of the Aldehyde Group: Conversely, the aldehyde can be reduced to a primary alcohol, 3-bromo-2-nitrobenzyl alcohol, using reducing agents like borane (B79455) tetrahydrofuran. google.com

These functional group interconversions (FGI) are crucial steps in multi-step syntheses, allowing for the strategic modification of the molecule's structure and reactivity. slideshare.net

Stereochemical Control and Diastereoselectivity in this compound Reactions

In reactions that create new stereocenters, such as the aldol reaction, the substituents on the aromatic aldehyde can exert significant control over the stereochemical outcome. For reactions involving this compound, both the steric bulk and the electronic nature of the ortho-nitro and para-bromo groups influence the diastereoselectivity (the ratio of syn to anti products).

Studies on similar substituted benzaldehydes in proline-catalyzed aldol reactions show that electron-withdrawing groups and ortho substituents can lead to high diastereoselectivity. beilstein-journals.orgscispace.com For example, the reaction of 2-nitrobenzaldehyde with cyclohexanone (B45756) shows a remarkable anti-diastereoselectivity (93:7). beilstein-journals.org It is anticipated that this compound would exhibit similar, if not enhanced, stereocontrol due to the combined electronic and steric effects.

| Aldehyde Substituent | anti:syn Ratio | Enantiomeric Excess (ee %) of anti-isomer | Reference |

|---|---|---|---|

| 4-Nitro | 74:26 | - | scispace.com |

| 4-Bromo | 70:30 | 93% | beilstein-journals.org |

| 2-Nitro | 93:7 | 97% | beilstein-journals.org |

| 2-Bromo | >99:1 | - | scispace.com |

| 2,6-Dichloro | 95:5 | - | scispace.com |

This table is for illustrative purposes to show substituent effects. The values are from reactions of similarly substituted compounds.

The high degree of stereocontrol is often rationalized by transition state models where the catalyst (e.g., proline) and substrates arrange to minimize steric clashes. The bulky ortho-nitro group in this compound would play a dominant role in directing the approach of the nucleophile, favoring the formation of one diastereomer over the other. Furthermore, the development of switchable catalysts offers advanced control over both reaction rate and stereoselectivity in such transformations. rsc.org

Advanced Derivatization Strategies and Complex Chemical Transformations of 5 Bromo 2 Nitrobenzaldehyde

Synthesis and Characterization of Schiff Bases and Imines Derived from 5-Bromo-2-nitrobenzaldehyde

Schiff bases, or imines, are a class of compounds characterized by the azomethine (-C=N-) group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in coordination chemistry and medicinal chemistry due to their diverse biological activities.

The synthesis of Schiff bases from this compound is readily achieved through a condensation reaction with various primary amines. nih.gov This reaction typically involves refluxing equimolar amounts of the aldehyde and the respective primary amine in a suitable solvent, such as ethanol. researchgate.net The addition of a few drops of an acid catalyst, like glacial acetic acid, can accelerate the reaction. nih.gov

The general mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine linkage. nih.gov The reaction's progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the resulting Schiff base often precipitates from the solution and can be purified by recrystallization.

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff bases. For instance, reactions with aromatic amines like aniline (B41778) produce N-benzylideneanilines, while reactions with aliphatic amines yield N-alkyl-substituted imines. The specific amine used will influence the properties and potential applications of the final Schiff base product.

Table 1: Examples of Primary Amines Used in Schiff Base Synthesis

| Amine | Product Class |

| Aniline | N-(5-bromo-2-nitrobenzylidene)aniline |

| β-alanine | (E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acid (from the analogous 5-bromosalicylaldehyde) nih.gov |

| 4-bromoaniline | 4-bromo-N-[4-hydroxy-3,5-dimethoxybenzylidine]aniline (from the analogous syringaldehyde) mdpi.com |

| (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff base ligands researchgate.net |

This table is illustrative and includes examples from analogous aldehyde reactions to demonstrate the scope of potential primary amines.

A key structural feature of these imines is the potential for configurational isomerism around the C=N double bond, leading to E and Z isomers. In most cases, the E isomer is thermodynamically more stable and is the predominant or exclusively formed product due to reduced steric hindrance. mdpi.com X-ray crystallography studies on analogous Schiff bases have confirmed this preference for the trans configuration of the aromatic rings relative to the C=N bond. mdpi.com

The molecule is generally not planar. The two aromatic rings—the 5-bromo-2-nitrophenyl ring from the aldehyde and the substituent from the amine—are typically twisted relative to each other. nih.gov The degree of this twist, represented by the dihedral angle between the rings, is influenced by the steric bulk of the substituents. For example, in the analogous N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, the dihedral angle between the two benzene (B151609) rings is 22.0 (2)°. nih.gov

Spectroscopic techniques are crucial for the characterization of these derivatives. In Infrared (IR) spectroscopy, the formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N stretching vibration. nih.gov ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is also highly informative, with the azomethine proton (-CH=N-) typically appearing as a singlet in the downfield region of the spectrum.

Construction of Nitrogen-Containing Heterocyclic Systems Utilizing this compound

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of great importance in medicinal chemistry due to their wide range of pharmacological activities.

Benzimidazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an imidazole (B134444) ring. nih.gov They are known to possess a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties. scholarsresearchlibrary.com

A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov In this reaction, this compound can react with o-phenylenediamine or its substituted derivatives. The reaction typically proceeds by refluxing the reactants in the presence of a catalyst in a suitable solvent. scholarsresearchlibrary.com

The reaction mechanism is thought to involve the initial formation of a Schiff base intermediate through the condensation of one of the amino groups of the o-phenylenediamine with the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole (B57391) product. semanticscholar.org Various oxidizing agents, such as sodium metabisulfite, can be employed to facilitate the final aromatization step. scholarsresearchlibrary.com

Table 2: Conditions for Benzimidazole Synthesis from Aldehydes

| Catalyst/Oxidant | Solvent | Conditions | Reference |

| Sodium metabisulfite | Dimethoxyethane | Reflux | scholarsresearchlibrary.com |

| Lanthanum chloride | Methanol | Reflux | |

| Gold nanoparticles on TiO₂ | CHCl₃:MeOH | Ambient temperature | mdpi.com |

| H₂O₂/TiO₂ | Solvent-free | - | semanticscholar.org |

This table presents various catalytic systems used for the synthesis of benzimidazoles from aldehydes and o-phenylenediamines.

The resulting product would be a 2-(5-bromo-2-nitrophenyl)-1H-benzimidazole. The bromine and nitro substituents on the phenyl ring provide further opportunities for derivatization, allowing for the creation of a diverse library of benzimidazole-based compounds for biological screening.

Hydrazones are another class of compounds containing the C=N linkage, formed by the reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. nih.gov Similar to Schiff base formation, this compound can readily react with hydrazides, such as 2-methoxybenzohydrazide, to form the corresponding hydrazone. nih.gov This reaction is typically carried out by refluxing the reactants in a solvent like methanol.

The resulting N'-(5-bromo-2-nitrobenzylidene)hydrazides are stable compounds that can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, hydrazones can undergo various ring closure reactions to form five- or six-membered heterocyclic rings. While specific examples starting from this compound are not extensively documented, the reactivity of analogous compounds, such as those derived from 5-nitro-2-furaldehyde, suggests potential pathways. rsc.org These pathways often involve intramolecular cyclization reactions, which can be promoted by thermal or acidic conditions, leading to the formation of triazine or other heterocyclic systems.

The synthesis of polycyclic aromatic compounds like acridones from this compound is a more complex transformation that typically requires a multi-step synthetic sequence. A plausible route to acridones could involve an initial oxidation of the aldehyde group of this compound to a carboxylic acid, yielding 5-bromo-2-nitrobenzoic acid.

This carboxylic acid derivative can then undergo an Ullmann condensation reaction with an appropriate aniline derivative. The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and a nucleophile (in this case, the amine). organic-chemistry.org This would form an N-phenylanthranilic acid intermediate. Subsequent intramolecular cyclization of this intermediate, typically under acidic conditions, would lead to the formation of the acridone (B373769) scaffold. The nitro group in the acridone structure could then be further modified, for example, by reduction to an amino group, to create a variety of substituted acridone derivatives. mdpi.com

The synthesis of benzanthrones from this compound is not a commonly reported transformation. Benzanthrone (B145504) synthesis usually involves different starting materials and reaction pathways, such as the Friedel-Crafts reaction of benzoyl chloride with naphthalene (B1677914) or the cyclization of naphthylacrylic acids. A direct and efficient route from this compound to a benzanthrone core would likely require the development of a novel synthetic methodology.

Carbon-Carbon Bond Formation Reactions Catalyzed by this compound or its Derivatives

Michael Addition Reactions with Active Methylene (B1212753) Compounds

Current scientific literature does not indicate that this compound or its derivatives function as catalysts for Michael addition reactions with active methylene compounds. This class of reactions typically involves the addition of a nucleophile (the Michael donor, such as an active methylene compound) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netchemrevlett.com The catalysis of such reactions is generally accomplished by bases, acids, or organocatalysts, which activate either the donor or the acceptor molecule. While derivatives of this compound, such as chalcones, can act as Michael acceptors, the parent compound itself has not been reported to possess catalytic activity in this context.

Claisen-Schmidt Condensation and Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. In this reaction, an aromatic aldehyde condenses with a ketone in the presence of a base or acid catalyst. This compound serves as a viable aromatic aldehyde substrate for this transformation, reacting with various acetophenones to yield a diverse range of chalcone derivatives. These products are of significant interest as they are precursors for the synthesis of flavonoids and other heterocyclic compounds with potential biological activities. rjlbpcs.comijarsct.co.innih.gov

The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (B78521), at room temperature or with gentle heating. ijarsct.co.inredalyc.org The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group.

General Reaction Scheme:

Detailed Research Findings:

Research has demonstrated the successful synthesis of various chalcones derived from this compound. The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields. For instance, grinding the reactants with a solid base like sodium hydroxide is an efficient, solvent-free method for this condensation. rjlbpcs.com The resulting chalcones are characterized by their α,β-unsaturated carbonyl system, which is a key feature for their subsequent chemical transformations and biological evaluation. rjlbpcs.comnih.gov The electron-withdrawing nature of the nitro and bromo substituents can make the resulting chalcones useful as Michael acceptors for further synthetic elaborations.

Table 1: Examples of Chalcone Derivatives Synthesized from this compound

| Acetophenone Derivative | Resulting Chalcone Derivative | Typical Catalyst | Reference |

|---|---|---|---|

| Acetophenone | 1-(5-Bromo-2-nitrophenyl)-3-phenylprop-2-en-1-one | NaOH | rjlbpcs.comijarsct.co.in |

| 4-Methoxyacetophenone | 1-(5-Bromo-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH | |

| 4-Hydroxyacetophenone | 1-(5-Bromo-2-nitrophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | KOH | nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. lmaleidykla.ltnih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound. The bromine atom can be substituted with various aryl, heteroaryl, or vinyl groups, leading to the synthesis of biaryl and styrenyl derivatives. The reaction typically employs a Pd(0) catalyst, which is often generated in situ from a Pd(II) precursor, along with a suitable ligand such as a phosphine (B1218219). lmaleidykla.ltnih.gov

General Reaction Scheme:

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orglibretexts.orgbeilstein-journals.org This reaction allows for the introduction of primary or secondary amine functionalities at the position of the bromine atom in this compound. The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction, as is the selection of the base. beilstein-journals.org This methodology provides a direct route to a variety of substituted anilines.

General Reaction Scheme:

Table 2: Potential Derivatives of this compound via Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-2-nitrobenzaldehyde | Pd(PPh₃)₄ / Base | lmaleidykla.lt |

| Suzuki-Miyaura | Thiophene-3-boronic acid | 5-(Thiophen-3-yl)-2-nitrobenzaldehyde | Pd(PPh₃)₄ / Cs₂CO₃ | lmaleidykla.lt |

| Buchwald-Hartwig | Aniline | 5-(Phenylamino)-2-nitrobenzaldehyde | Pd(OAc)₂ / X-Phos / Base | beilstein-journals.org |

Selective Functional Group Transformations of this compound

Chemoselective Oxidation of the Aldehyde Moiety

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid, yielding 5-bromo-2-nitrobenzoic acid. This transformation requires an oxidizing agent that is chemoselective for the aldehyde and does not react with the aromatic ring or the bromo and nitro substituents. A variety of reagents and conditions have been developed for the oxidation of aromatic aldehydes. researchgate.netmdpi.comresearchgate.net

Commonly used oxidants for this purpose include potassium permanganate (B83412) (KMnO₄) under controlled pH, and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions. For instance, using hydrogen peroxide in a basic medium can be an effective method for the clean conversion of aromatic aldehydes to their corresponding carboxylic acids. researchgate.net Biocatalytic methods using aldehyde dehydrogenases also offer high chemoselectivity for this transformation under mild conditions. nih.gov

Table 3: Reagents for the Chemoselective Oxidation of the Aldehyde in this compound

| Oxidizing Agent | Conditions | Product | Remarks | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or neutral | 5-Bromo-2-nitrobenzoic acid | Requires careful control of stoichiometry and temperature. | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., with NaOH or KOH) | 5-Bromo-2-nitrobenzoic acid | Generally a clean and environmentally friendly method. | researchgate.netmdpi.com |

| Aldehyde Dehydrogenase (ALDH) | Biocatalytic, aqueous buffer | 5-Bromo-2-nitrobenzoic acid | High chemoselectivity and mild reaction conditions. | nih.gov |

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The selective reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of substituted anilines, which are important building blocks in medicinal chemistry and materials science. This reduction must be performed chemoselectively to avoid the reduction of the aldehyde group. researchgate.netjsynthchem.comorganic-chemistry.org

Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of aldehydes. organic-chemistry.orgwikipedia.org A classic method involves the use of tin(II) chloride (SnCl₂) in acidic medium. Another common approach is catalytic hydrogenation using specific catalysts and conditions that favor the reduction of the nitro group over the aldehyde. For example, using palladium on carbon (Pd/C) with a carefully controlled amount of hydrogen or in the presence of a catalyst poison can achieve the desired selectivity. Other reducing agents like iron (Fe) in acetic acid or zinc (Zn) powder can also be employed for this purpose.

The resulting 2-amino-5-bromobenzaldehyde (B112427) is a versatile intermediate that can undergo further reactions, such as diazotization followed by Sandmeyer reactions, or condensation reactions involving the newly formed amino group.

Table 4: Methods for the Selective Reduction of the Nitro Group in this compound

| Reducing Agent/System | Conditions | Product | Remarks | Reference |

|---|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | 2-Amino-5-bromobenzaldehyde | A widely used and reliable method. | wikipedia.org |

| Iron (Fe) powder | Acetic Acid | 2-Amino-5-bromobenzaldehyde | A classic and cost-effective method. | researchgate.net |

| Catalytic Hydrogenation (H₂) | Pd/C (with catalyst modifiers) | 2-Amino-5-bromobenzaldehyde | Requires careful control of conditions to ensure selectivity. | organic-chemistry.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | 2-Amino-5-bromobenzaldehyde | A mild reducing agent often used for nitro group reduction. | organic-chemistry.org |

Cutting Edge Spectroscopic Characterization Techniques for 5 Bromo 2 Nitrobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-2-nitrobenzaldehyde in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a definitive fingerprint of its proton environments. The spectrum is characterized by distinct signals for the aldehydic proton and the three aromatic protons, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo and nitro substituents.

The aldehydic proton (CHO) is the most deshielded, appearing as a singlet far downfield, typically in the range of δ 10.4 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the adjacent nitro group.

The three protons on the aromatic ring exhibit a complex splitting pattern due to spin-spin coupling. Based on analyses of analogous compounds such as 5-chloro-2-nitrobenzaldehyde (B146351) and other substituted benzaldehydes, the expected signals are:

H6: A doublet located around δ 8.11 ppm. It is coupled only to H4, resulting in a doublet.

H4: A doublet of doublets, expected around δ 7.90 ppm. This proton is coupled to both H3 (ortho-coupling) and H6 (meta-coupling).

H3: A doublet appearing around δ 7.73 ppm, showing coupling only to the adjacent H4.

The specific chemical shifts and coupling constants are summarized in the table below, compiled from predictive models and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CHO) | ~10.4 | Singlet (s) | - |

| H6 | ~8.1 | Doublet (d) | J(H6-H4) ≈ 2.4 Hz (meta) |

| H4 | ~7.9 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.6 Hz (ortho), J(H4-H6) ≈ 2.4 Hz (meta) |

| H3 | ~7.7 | Doublet (d) | J(H3-H4) ≈ 8.6 Hz (ortho) |

Note: These values are predicted based on spectral data of closely related compounds and may vary slightly based on solvent and experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in this compound. The chemical shifts are heavily influenced by the nature of the substituents.

The aldehyde carbonyl carbon (C1) is the most downfield signal, typically appearing around δ 188 ppm. The carbons directly attached to the electron-withdrawing nitro (C2) and bromo (C5) groups are also significantly shifted. The predicted assignments for each carbon atom are detailed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CHO) | ~188.0 |

| C2 (C-NO₂) | ~151.0 |

| C6 | ~138.0 |

| C4 | ~131.0 |

| C3 | ~128.0 |

| C5 (C-Br) | ~120.0 |

Note: These are predicted chemical shifts. The exact peak positions can be definitively assigned using 2D NMR techniques.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning each signal and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, a cross-peak would be observed between the signals for H3 and H4, confirming their adjacent (ortho) relationship. A weaker cross-peak would also connect H4 and H6, indicative of their meta-coupling. The aldehydic proton (H1) would show no cross-peaks, confirming it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, correlating ¹H and ¹³C spectra through one-bond couplings. researchgate.net For this compound, the HSQC spectrum would show correlation peaks linking the H3 signal to the C3 signal, H4 to C4, and H6 to C6. This allows for the definitive assignment of the protonated aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for mapping long-range (2- and 3-bond) ¹H-¹³C correlations, which helps to piece together the entire molecular skeleton. researchgate.net It is particularly powerful for assigning quaternary (non-protonated) carbons. Key expected correlations include:

The aldehydic proton (H1) would show a strong correlation to the C6 carbon (a two-bond coupling) and a weaker correlation to the C2 carbon (a three-bond coupling), confirming the position of the aldehyde group.

Proton H6 would show correlations to the quaternary carbons C2 and C5.

Proton H3 would correlate to the quaternary carbon C5.

Proton H4 would correlate to C2.

Together, these 2D NMR techniques provide an interlocking web of evidence that confirms the substitution pattern and allows for the confident assignment of every proton and carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within this compound. The spectrum is characterized by strong, distinct absorption bands corresponding to the vibrational modes of the aldehyde, nitro, and aromatic components. Analysis of related nitrobenzaldehydes provides a reliable basis for assigning these bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aldehyde C-H Stretch | 2900 - 2800 | Characteristic C-H stretch for the aldehyde group. |

| C=O Stretch (Aldehyde) | 1710 - 1695 | A very strong and sharp band due to the carbonyl stretch, characteristic of an aromatic aldehyde. |

| C=C Aromatic Stretch | 1600 - 1450 | Multiple bands from the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| NO₂ Asymmetric Stretch | 1535 - 1525 | A strong absorption band resulting from the asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1355 - 1345 | Another strong band from the symmetric stretching of the nitro group. |

| C-N Stretch | 865 - 855 | Vibration associated with the carbon-nitrogen bond of the nitro group. |

| C-Br Stretch | 700 - 550 | Stretching vibration of the carbon-bromine bond. |

These characteristic frequencies provide clear and immediate evidence for the presence of the defining functional groups of the molecule.

Raman spectroscopy, which measures the inelastic scattering of light, serves as an excellent complementary technique to FT-IR. While IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds, providing a unique "molecular fingerprint."

The FT-Raman spectrum of this compound would prominently feature:

A strong, sharp band for the symmetric NO₂ stretch (~1350 cm⁻¹).

Characteristic bands for the aromatic ring breathing modes (~1000-1050 cm⁻¹).

Signals corresponding to the C=O and aromatic C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, MS provides a definitive molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating volatile compounds and identifying them based on their mass spectra. For this compound, GC is frequently employed to assess its purity. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC analysis. tcichemicals.comtcichemicals.com

In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum serves as a unique identifier. The molecular ion peak confirms the molecular weight of 230.02 g/mol . nih.gov The NIST Mass Spectrometry Data Center archives reference spectra for this compound, which can be used for identity confirmation by comparing the fragmentation pattern of an unknown sample to the library standard. nih.gov

Table 1: GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrNO₃ | PubChem nih.gov |

| Molecular Weight | 230.02 g/mol | PubChem nih.gov |

| Purity Specification | >98.0% (GC) | TCI America tcichemicals.com |

| Reference Spectra | Available in NIST Main Library | PubChem nih.gov |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds within complex matrices. nih.gov While GC-MS is suitable for pure, volatile substances, LC-MS/MS is essential for detecting and quantifying analytes in biological, environmental, or food samples where extensive sample cleanup might otherwise be required. amazonaws.com

The technique first separates the components of a mixture using liquid chromatography. The separated components are then introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for quantification at trace levels. amazonaws.comlcms.cz

For derivatives of this compound or related nitroaromatic compounds, LC-MS/MS is crucial. For instance, derivatization of analytes with a nitrobenzaldehyde moiety can significantly improve ionization efficiency and move the molecular ion out of the low-mass range, which is often subject to high background noise, thereby enhancing detection sensitivity in complex samples. amazonaws.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. rsc.org This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states, providing valuable information about the electronic structure of a molecule. uzh.ch

The UV-Vis spectrum of a substituted benzaldehyde (B42025) like this compound is characterized by specific absorption bands corresponding to different electronic transitions. These transitions are primarily of two types: n→π* (promotion of an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital). uzh.ch

Studies on the parent compound, 2-nitrobenzaldehyde (B1664092), provide a framework for understanding its spectrum. uni-muenchen.dersc.org The spectra of nitrobenzaldehyde isomers typically display three main absorption bands:

A weak band around 350 nm, attributed to n→π* transitions involving the lone pairs on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.dersc.orgresearchgate.net

A band of intermediate intensity near 300 nm, which is dominated by π→π* excitations within the benzene ring. uni-muenchen.dersc.orgresearchgate.net

A strong absorption band around 250 nm, ascribed to π→π* transitions that involve the entire conjugated system of the nitro group and the benzene ring. uni-muenchen.dersc.orgresearchgate.net

Computational quantum chemistry provides powerful tools for predicting and interpreting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate a theoretical UV-Vis spectrum. nih.gov

Theoretical studies on related molecules, such as nitrobenzaldehyde isomers and other substituted benzaldehydes, have demonstrated excellent agreement between computed and experimental spectra. uni-muenchen.denih.gov For instance, calculations on 5-Bromo-2-Hydroxybenzaldehyde using the B3LYP functional and the 6-311++G(d,p) basis set have been successfully employed to analyze its UV-Vis spectrum. nih.gov Similarly, high-level methods like MS-CASPT2 and CC2 have been used to assign the experimental absorption bands of nitrobenzaldehydes by computing their vertical transition energies. uni-muenchen.dersc.orgresearchgate.net Such theoretical calculations are crucial for making definitive assignments of the observed spectral bands to specific electronic transitions (e.g., n→π* or π→π*) and for understanding how structural modifications influence the electronic properties of the molecule. nih.gov

Table 2: Typical Electronic Transitions in Nitrobenzaldehydes

| Wavelength (approx.) | Molar Extinction Coefficient (ε) | Transition Type | Description |

|---|---|---|---|

| ~350 nm | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n→π* | Involves non-bonding electrons on nitro and aldehyde groups. uni-muenchen.deresearchgate.net |

| ~300 nm | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) | π→π* | Excitation within the aromatic (arene) ring. uni-muenchen.deresearchgate.net |

Computational Chemistry and Quantum Mechanical Studies on 5 Bromo 2 Nitrobenzaldehyde

Geometric Optimization and Electronic Structure Calculations

Geometric optimization is a fundamental computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This is crucial for understanding the molecule's physical and chemical properties.

The optimized geometry of 5-Bromo-2-nitrobenzaldehyde would be characterized by the planarity of the benzene (B151609) ring, with the bromine atom, nitro group, and aldehyde group as substituents. The relative orientations of the nitro and aldehyde groups are of particular interest, as they can influence the molecule's electronic properties and reactivity. DFT calculations provide precise values for these geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: This table is illustrative of typical outputs from DFT calculations and is not based on a specific literature source for this exact molecule.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-N (nitro) | 1.48 Å | |

| C-C (aldehyde) | 1.49 Å | |

| C=O (aldehyde) | 1.22 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-N | 121.0° | |

| O-N-O | 124.5° |

While DFT is highly accurate, its computational cost can be prohibitive for very large molecular systems or for high-throughput screening. Semi-empirical methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), MNDO (Modified Neglect of Diatomic Overlap), and its variant MNDO/d offer a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. For large systems incorporating the this compound moiety, these methods can provide a preliminary understanding of the molecular geometry and electronic structure before more rigorous and computationally expensive methods like DFT are applied. They are particularly useful for exploring conformational landscapes and reaction pathways in a computationally efficient manner.

Reactivity and Mechanistic Insights from Quantum Chemical Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

In studies of complex molecules derived from this compound, DFT calculations have been used to determine the HOMO and LUMO energy levels to predict charge transport behavior. researchgate.netrsc.org For this compound itself, the electron-withdrawing nature of the nitro and aldehyde groups, along with the bromine atom, would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap would provide a quantitative measure of its reactivity towards nucleophiles.

Table 2: Illustrative FMO Data for this compound (Note: This table is illustrative of typical outputs from quantum chemical calculations and is not based on a specific literature source for this exact molecule.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MESP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups due to their high electronegativity. Conversely, positive potential would be expected around the hydrogen atom of the aldehyde group and near the carbon atom of the carbonyl group, indicating these as likely sites for nucleophilic attack. The MESP surface thus offers a powerful predictive tool for understanding the regioselectivity of reactions involving this compound.

Structure-Activity Relationship (SAR) and Drug Design Applications

In Silico Screening of this compound Derivatives

In the quest for novel therapeutic agents, in silico screening, also known as virtual screening, has emerged as a powerful and resource-efficient strategy. This computational technique involves the screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. For derivatives of this compound, in silico approaches such as molecular docking are instrumental in predicting their potential biological activity and guiding synthetic efforts toward the most promising candidates.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, providing insights into the mechanism of action at a molecular level. For instance, studies on various bromo-substituted heterocyclic compounds have successfully utilized molecular docking to identify potential inhibitors for a range of biological targets.

A common application of in silico screening for compounds analogous to this compound derivatives is in the discovery of novel anticancer agents. For example, derivatives of 5-bromoindole-2-carboxylic acid hydrazone have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, a key player in tumor angiogenesis. d-nb.info Molecular docking studies revealed that these derivatives could achieve favorable binding energies within the kinase domain, highlighting their therapeutic potential. d-nb.info Similarly, various heterocyclic compounds containing a bromo-substituent have been screened for their activity against different cancer-related enzymes, demonstrating the versatility of this scaffold in drug design.

The process of in silico screening typically begins with the generation of a library of virtual derivatives of the lead compound, in this case, this compound. These derivatives can be designed by introducing various functional groups at different positions on the molecule. Subsequently, a specific biological target is chosen based on its relevance to a particular disease. A molecular docking protocol is then employed to predict the binding affinity and pose of each derivative within the active site of the target.

The results of molecular docking are often presented in a data table, which includes metrics such as binding energy (in kcal/mol), the number of hydrogen bonds formed, and the specific amino acid residues involved in the interaction. Derivatives with lower binding energies are considered to have a higher affinity for the target.

Table 1: Exemplary Molecular Docking Data for Hypothetical this compound Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | VEGFR-2 Kinase | -8.5 | Cys919, Asp1046 |

| Derivative B | Cyclooxygenase-2 | -9.2 | His386, Leu390 |

| Derivative C | MurF Ligase | -7.8 | Arg380, Ser153 |

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a molecular docking study.

Following the initial virtual screening, the most promising candidates are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are carried out in silico to evaluate the drug-likeness of the selected compounds. This multi-faceted computational approach allows researchers to prioritize a smaller, more manageable number of derivatives for chemical synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery pipeline.

Emerging Applications and Future Research Frontiers for 5 Bromo 2 Nitrobenzaldehyde

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

5-Bromo-2-nitrobenzaldehyde serves as a crucial starting material and intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery.

Inhibition of Biological Targets (e.g., DNA Gyrase B, Cholesteryl Ester Transfer Protein)

The compound is instrumental in the development of inhibitors for critical biological targets, offering potential new avenues for treating bacterial infections and cardiovascular diseases.

DNA Gyrase B: Bacterial DNA gyrase is a well-established and essential target for antibacterial agents. nih.gov The Gyrase B (GyrB) subunit, which possesses an ATP-binding site, is a primary focus for inhibitor development. nih.gov Research has shown that 2,5(6)-substituted benzimidazole (B57391) derivatives are promising candidates for inhibiting Escherichia coli DNA Gyrase B. mdpi.com In a computer-aided drug design and synthesis study, a key core molecule, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, was prepared on a multi-gram scale. mdpi.com This synthesis was achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092), a compound structurally related to this compound. mdpi.com The resulting benzimidazole core is designed so that its functional groups can interact with key amino acid residues in the DNA gyrase B active site, such as Asn46 and Asp73, to promote an inhibitory effect. mdpi.com This highlights the role of nitro- and bromo-substituted benzaldehydes as key precursors for this class of potential antibacterial agents.

| Target | Inhibitor Class | Precursor Role of Substituted Benzaldehydes | Key Interactions |

| E. coli DNA Gyrase B | 2,5(6)-Substituted Benzimidazoles | Condensation with bromo-diaminobenzene to form the core benzimidazole structure. mdpi.com | Hydrogen bonding with active site residues like Asn46 and Asp73. mdpi.com |

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), and its inhibition is a therapeutic strategy for raising HDL cholesterol levels to prevent cardiovascular disease. researchgate.netnajah.edu this compound has been identified as a cholesteryl ester transfer protein (CETP) inhibitor. ruifuchems.com The development of novel CETP inhibitors is an active area of research, with various molecular scaffolds being investigated to find compounds that can effectively fit into the hydrophobic binding cleft of the protein. researchgate.net The structural features of this compound make it a candidate for further derivatization to optimize its inhibitory activity against CETP.

Neuroprotective Agents and Other Therapeutically Relevant Compounds

Beyond its use in targeting specific enzymes, this compound is also a valuable reactant for synthesizing compounds with potential neuroprotective properties. It has been identified as a commonly used starting material for the synthesis of (-)-Linarinic acid derivatives. ruifuchems.com These derivatives are investigated as neuroprotective agents for their potential to protect against cell damage induced by oxygen-glucose deprivation, a condition relevant to ischemic events like stroke. ruifuchems.com

Precursors for Diabetes Treatment Medications

In the field of diabetes therapy, sodium-glucose cotransporter-2 (SGLT2) inhibitors are a new class of drugs that lower blood glucose levels. researchgate.net The synthesis of these therapeutic agents often relies on complex, multi-step processes involving specialized intermediates. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the manufacture of a family of promising SGLT2 inhibitors. researchgate.net While structurally distinct, the successful use of this bromo-substituted aromatic compound underscores the importance of halogenated building blocks in creating the core structures of modern antidiabetic drugs. The reactivity of this compound makes it a plausible precursor for generating similarly complex and functionalized intermediates for future generations of SGLT2 inhibitors or other classes of diabetes medications.

Role in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the agrochemical sector. It is recognized as an important intermediate in the synthesis of various agrochemicals. lookchem.com This is partly due to the inherent biological activity associated with its structure; the compound itself has been noted to exhibit antibacterial and antifungal properties. lookchem.com These characteristics make it a valuable building block for developing new active ingredients for crop protection, aiming to create more effective and targeted pesticides and fungicides.

Advanced Materials Science and Polymer Chemistry Applications

The unique combination of functional groups in this compound provides significant potential for its use in materials science, particularly in the synthesis of novel polymers.

Monomer Synthesis for Novel Polymer Architectures

The development of advanced polymers often relies on the creation of novel monomers that contain specific functional groups. Functionalized aldehydes are valuable precursors for such monomers. For instance, research has demonstrated the synthesis of heterobifunctional monomers, such as vinyl benzoxazine, which can be prepared from an aldehyde-containing precursor via a Wittig reaction. rsc.org This monomer can then undergo free radical polymerization to create a linear polymer with reactive side-chain groups. rsc.org

Similarly, the aldehyde group of this compound serves as a reactive handle that can be chemically modified to introduce a polymerizable moiety (e.g., a vinyl, acrylate, or norbornene group). The presence of the bromo and nitro groups on the aromatic ring would impart unique properties to the resulting polymer, such as:

Increased Refractive Index: The high electron density of the bromine atom can enhance the refractive index of the polymer, making it suitable for optical applications.

Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties.

Post-Polymerization Modification: The nitro group can be chemically reduced to an amine, providing a site for further functionalization of the polymer backbone, allowing for the attachment of other molecules or cross-linking agents.

This synthetic versatility positions this compound as a promising candidate for designing and creating specialty monomers for high-performance polymers with tailored thermal, optical, and chemical properties.

| Potential Monomer Type | Synthetic Transformation of Aldehyde | Function of Substituents (Bromo, Nitro) | Potential Polymer Application |

| Styrenic Monomer | Wittig Reaction | Flame retardancy, high refractive index. | Optical resins, specialty plastics. |

| Acrylate Monomer | Horner-Wadsworth-Emmons Reaction | Functional handle for cross-linking (via nitro reduction). | Advanced coatings, functional films. |

| Norbornene Monomer | Diels-Alder Reaction with Cyclopentadiene | Tunable thermal properties. | High-performance thermosets via ROMP. |

Development of Responsive Materials

The functional groups inherent to this compound—specifically the aldehyde, nitro, and bromo groups—position it as a viable precursor for the synthesis of stimuli-responsive or "smart" materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species.

The aldehyde group is particularly useful for forming Schiff base linkages through condensation reactions with primary amines. This dynamic covalent chemistry is reversible and can be sensitive to pH changes, allowing for the creation of pH-responsive hydrogels or polymers. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromo substituent can modulate the reactivity of the aldehyde and the properties of the resulting polymers. While direct applications of this compound in this specific area are still emerging, its potential is underscored by the broad research into benzaldehyde (B42025) derivatives for creating advanced, responsive systems for drug delivery, sensors, and self-healing materials.

Applications in Advanced Analytical Chemistry as a Reagent or Precursor

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the sensitivity and selectivity of analytes that have poor ionization efficiency or lack distinct fragmentation patterns. ddtjournal.comspectroscopyonline.com Aldehyde-containing reagents are frequently used to target specific functional groups in analytes, such as primary and secondary amines or hydrazines.

While this compound itself is not a widely documented derivatizing agent, its structural analog, 2-nitrobenzaldehyde, is used for the analysis of nitrofuran metabolites. ddtjournal.com The aldehyde group on these reagents reacts with the analyte, introducing a tag that enhances its detectability in a mass spectrometer. The nitro group can improve electrophoretic properties, and the presence of a bromine atom in this compound would introduce a characteristic isotopic pattern (due to 79Br and 81Br isotopes), facilitating easier identification of the derivatized analyte in the mass spectrum. nih.gov This isotopic signature is a valuable tool for distinguishing the target compound from background noise and confirming its identity. nih.gov Therefore, this compound represents a promising candidate for the development of new derivatization reagents for targeted and untargeted metabolomics and other sensitive analytical applications.

Fluorescent probes are essential tools in bio-imaging and chemical sensing, designed to "turn on" or shift their fluorescence upon reacting with a specific analyte. The synthesis of such probes often involves a fluorophore core and a reactive site that interacts with the target. Benzaldehyde derivatives are used in the synthesis of various fluorophores, such as boron dipyrromethene (BODIPY) and xanthene-derived dyes (rosamines). nih.gov

For instance, amino-substituted fluorophores, which are often non-fluorescent, can be reacted with an aldehyde to form an imine, leading to a significant increase in fluorescence quantum yield. nih.gov The aldehyde group of this compound makes it a suitable building block for incorporation into such sensor systems. The electron-withdrawing nitro group and the heavy bromine atom can influence the photophysical properties of the resulting dye, potentially tuning its emission wavelength and sensitivity. Research in this area could lead to the development of novel fluorescent probes based on this compound for the detection of biologically relevant amines or other nucleophiles.

Exploration of Intrinsic and Derivative Biological Activities

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential as antimicrobial agents. The core benzaldehyde structure is a well-established pharmacophore, and modifications to the benzene (B151609) ring, such as the introduction of nitro and bromo groups, can substantially enhance biological activity. researchgate.net It is known that the presence and position of nitro groups can be a critical factor in increasing the antimicrobial efficacy of a compound. researchgate.net

Research has demonstrated that metal complexes derived from structurally similar compounds, like 5-bromo-2-fluorobenzaldehydeoxime, exhibit antibacterial activity against various strains. researchgate.net The mechanism of action for such compounds often involves the disruption of essential cellular processes. For oxazolidinone analogues, a class of antibiotics, understanding the structure-activity relationship (SAR) is crucial; features like a ketone group and specific aromatic substitutions are known to be important for activity. kcl.ac.uk Derivatives of this compound could be synthesized to explore these relationships further, potentially leading to new classes of antibacterial drugs that target resistant pathogens.

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Nitrobenzyl-pyridyl ether ligands and Ag(I) complexes | Plant-borne and food-borne pathogens | Significant antimicrobial activity, influenced by nitro group position. | researchgate.net |

| Metal complexes of 5-bromo-2-fluorobenzaldehydeoxime | Vibrio cholera, Streptococcus pneumonia, Staphylococcus aureus | Moderate to good antibacterial activity. | researchgate.net |

| Indole (B1671886) Diketopiperazine Alkaloids (Indole DKPs) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good antibacterial activity (MICs 1.0–30.0 μM). | frontiersin.org |

Derivatives based on the this compound scaffold are also being investigated for their antifungal properties. The inherent antifungal activity of the compound is noted in its use for developing new drugs to treat fungal infections. lookchem.com The development of effective antifungal agents relies heavily on understanding the structure-activity relationships (SAR), which links a molecule's chemical structure to its biological potency. ijaresm.com

Studies on various classes of compounds, including indole diketopiperazine alkaloids, have provided insights into how structural modifications can enhance antifungal effects. frontiersin.org For these alkaloids, most derivatives showed moderate antifungal activity against plant pathogenic fungi, with minimum inhibitory concentrations (MICs) ranging from 30.0 to 68.8 μM. frontiersin.org Analysis of the SAR revealed that factors such as the type and position of substituents on the core structure significantly impact the antifungal efficacy. frontiersin.org For example, alkyl substituents tended to improve activity, while aromatic ones decreased it. frontiersin.org This principle of SAR can be applied to this compound, guiding the synthesis of new derivatives with optimized halogen and nitro group placements to maximize their potential as novel antifungal candidates.

Sustainability and Economic Viability in Industrial Production

Manufacturing Processes and Economic Considerations